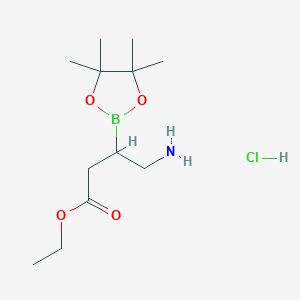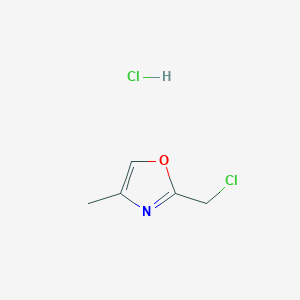
2-acetamido-2-(3-hydroxyphenyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-2-(3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of acetic acid and contains both an acetamido group and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(3-hydroxyphenyl)acetic acid typically involves the acylation of 3-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetamido-2-(3-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-acetamido-2-(3-oxophenyl)acetic acid.
Reduction: 2-amino-2-(3-hydroxyphenyl)acetic acid.
Substitution: 2-acetamido-2-(3-alkoxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-acetamido-2-(3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-acetamido-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding with enzymes or receptors, while the acetamido group can form amide bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetamido-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the para position.
2-acetamido-2-(2-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the ortho position.
2-acetamido-2-(3-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-acetamido-2-(3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-acetamido-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-3-2-4-8(13)5-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
InChI-Schlüssel |
UVDHSZPWPVHGKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

